molecular formula C20H16N2O3S2 B285440 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide

Cat. No.: B285440
M. Wt: 396.5 g/mol
InChI Key: YGOSOMJHMQEVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide, also known as MNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNB has been found to possess unique properties that make it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can cause changes in gene expression that lead to the death of cancer cells. This compound has also been found to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting protein kinases, this compound can disrupt the signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. In addition, this compound has been found to have a low toxicity profile, making it a safe compound for use in lab experiments.

Advantages and Limitations for Lab Experiments

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide has a number of advantages for use in lab experiments. It is a cost-effective compound that can be synthesized in large quantities. It has a low toxicity profile, making it safe for use in cell culture and animal studies. This compound has also been found to have a high selectivity for cancer cells, making it a promising candidate for the development of new cancer drugs.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. In addition, this compound has not been extensively studied in animal models, which makes it difficult to assess its efficacy and safety in vivo.

Future Directions

There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted and effective drugs. Another direction is to study the efficacy and safety of this compound in animal models, which could provide valuable information for the development of clinical trials. Finally, further research is needed to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for the development of new drugs. Its unique properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects, make it a potential candidate for the treatment of various diseases. Although there are still many questions that need to be answered about its mechanism of action and efficacy, this compound represents an exciting area of research for the development of new drugs.

Synthesis Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide involves the reaction of 6-methyl-2-aminobenzothiazole and 2-naphthylsulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this compound obtained through this method is generally high, making it a cost-effective process.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthylsulfonyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. It has also been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C20H16N2O3S2/c1-13-6-9-17-18(10-13)26-20(21-17)22-19(23)12-27(24,25)16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,21,22,23)

InChI Key

YGOSOMJHMQEVPY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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